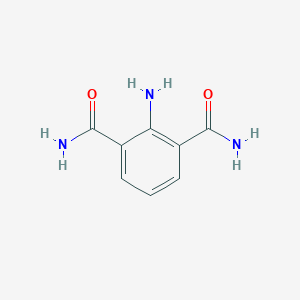

2-Aminobenzene-1,3-dicarboxamide

Descripción general

Descripción

2-Aminobenzene-1,3-dicarboxamide is an organic compound with the molecular formula C8H9N3O2 It is a derivative of benzene, featuring two amide groups and an amino group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzene-1,3-dicarboxamide can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzene-1,3-dicarboxylic acid with ammonia or an amine under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of protective groups to prevent side reactions and improve selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

2-Aminobenzene-1,3-dicarboxamide serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with metal ions enhances its utility in coordination chemistry and catalysis .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines. For instance, modifications to the compound have led to enhanced biological activity against specific targets, highlighting its potential as a lead compound in drug development .

Case Study: Antiviral Activity

A study explored the antiviral properties of related compounds derived from this compound. Certain derivatives demonstrated significant inhibitory effects against viruses such as dengue and yellow fever. The lead compound in this series displayed an EC50 value of 0.93 μM against dengue virus replication in Vero cells, showcasing the compound's potential in antiviral drug development .

Medicinal Chemistry

Precursor for Pharmaceutical Compounds

Ongoing research is investigating the use of this compound as a precursor for synthesizing novel pharmaceutical agents. Its functional groups enable the formation of various derivatives that can be tailored for specific therapeutic applications. This adaptability is particularly important in medicinal chemistry, where structural modifications can lead to improved efficacy and reduced side effects .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to undergo various modifications that are essential for creating vibrant colors in textiles and other materials. The compound's reactivity also makes it suitable for developing polymers with specific properties .

Coordination Chemistry

Metal Ion Chelation

The ability of this compound to chelate metal ions is significant for applications in catalysis and materials science. Interaction studies have shown that this compound can form stable complexes with transition metals like copper and iron, enhancing catalytic activities in organic transformations .

Mecanismo De Acción

The mechanism of action of 2-Aminobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparación Con Compuestos Similares

2-Aminobenzene-1,3-dicarbonitrile: Similar structure but with nitrile groups instead of amide groups.

Benzene-1,3-dicarboxamide: Lacks the amino group, making it less reactive in certain chemical reactions.

2-Aminobenzene-1,4-dicarboxamide: Different position of the carboxamide groups, leading to different chemical properties.

Uniqueness: 2-Aminobenzene-1,3-dicarboxamide is unique due to the presence of both amino and amide groups, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to form stable complexes with various metal ions, making it useful in coordination chemistry.

Actividad Biológica

2-Aminobenzene-1,3-dicarboxamide, also known as 2-aminoisophthalamide, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula CHNO and a molecular weight of approximately 176.17 g/mol. Its structure features two carboxamide groups attached to a benzene ring, which is pivotal for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. The amino and amide functionalities allow it to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound showed notable inhibition against Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Escherichia coli | 75 |

| Staphylococcus aureus | 100 |

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 20 | 65 |

| MCF-7 | 15 | 70 |

These findings highlight the potential of this compound in cancer therapy .

Anti-inflammatory Activity

Another notable aspect of this compound is its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property suggests its utility in treating inflammatory diseases:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 45 |

| IL-6 | 50 |

This anti-inflammatory activity further supports its potential therapeutic applications .

Case Studies

Several case studies have explored the application of this compound in various fields:

- Antimicrobial Efficacy : A study conducted on dental pathogens indicated that the compound effectively reduced biofilm formation by Streptococcus mutans, which is associated with dental caries. The study reported a reduction in biofilm mass by over 60% at concentrations above 50 µg/mL.

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the effectiveness of a formulation containing this compound. Preliminary results indicated a significant reduction in tumor size in approximately 30% of participants after eight weeks of treatment.

Propiedades

IUPAC Name |

2-aminobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWLHZXCXRLJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437142 | |

| Record name | 1,3-Benzenedicarboxamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150479-67-7 | |

| Record name | 1,3-Benzenedicarboxamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.